molecular formula C10H8O B2853897 1-(4-Methylphenyl)prop-2-yn-1-one CAS No. 14377-18-5

1-(4-Methylphenyl)prop-2-yn-1-one

Cat. No.: B2853897
CAS No.: 14377-18-5
M. Wt: 144.173
InChI Key: QVIBTURITHWFBC-UHFFFAOYSA-N
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Description

It is a yellowish crystalline solid with a melting point of 38-40°C . This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Methylphenyl)prop-2-yn-1-one may also interact with various cellular targets.

Mode of Action

It’s believed that similar compounds undergo a palladium-catalyzed [4 + 1] imidoylative cycloaddition . This reaction could potentially modify the compound’s interaction with its targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight of 14417 suggests that it may have favorable absorption and distribution characteristics

Result of Action

Related compounds have demonstrated a range of biological activities, suggesting that this compound may also exert diverse molecular and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylphenyl)prop-2-yn-1-one can be synthesized through several methods. One common method involves the reaction of 4-methylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)prop-2-yn-1-one: Similar structure but with a methoxy group instead of a methyl group.

    1-(4-Chlorophenyl)prop-2-yn-1-one: Contains a chlorine atom instead of a methyl group.

    1-(4-Nitrophenyl)prop-2-yn-1-one: Contains a nitro group instead of a methyl group.

Uniqueness

1-(4-Methylphenyl)prop-2-yn-1-one is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of the methyl group can affect the compound’s steric and electronic characteristics, making it distinct from its analogs .

Properties

IUPAC Name

1-(4-methylphenyl)prop-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIBTURITHWFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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